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Compound of Interest

Compound Name: 5-Phenyluracil

Cat. No.: B095959 Get Quote

Spectroscopic Analysis of 5-Phenyluracil: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-
Phenyluracil, a heterocyclic compound of interest in medicinal chemistry and drug

development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental

protocols for their acquisition.

Introduction
5-Phenyluracil, with the chemical formula C₁₀H₈N₂O₂, is a derivative of uracil distinguished by

a phenyl group at the 5-position of the pyrimidine ring. This substitution significantly influences

its electronic properties and potential biological activity. Understanding its structural features

through spectroscopic analysis is crucial for its identification, purity assessment, and the

rational design of new therapeutic agents.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry analysis of 5-Phenyluracil.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 5-Phenyluracil

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.2 br s 1H N1-H

~10.8 br s 1H N3-H

~7.6 s 1H C6-H

~7.4-7.2 m 5H Phenyl-H

Table 2: ¹³C NMR Spectroscopic Data for 5-Phenyluracil

Chemical Shift (δ, ppm) Assignment

~163 C4 (C=O)

~151 C2 (C=O)

~142 C6

~135 Phenyl C-1' (Quaternary)

~129 Phenyl C-3', C-5'

~128 Phenyl C-2', C-6'

~127 Phenyl C-4'

~115 C5

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 5-Phenyluracil
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3000 Broad N-H Stretching

3100-3000 Medium Aromatic C-H Stretching

1720-1650 Strong C=O Stretching (Amide I)

~1600 Medium C=C Stretching (Aromatic)

~1450 Medium C=C Stretching (Aromatic)

~760 Strong
C-H Bending (Aromatic,

Monosubstituted)

~700 Strong
C-H Bending (Aromatic,

Monosubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 5-Phenyluracil

m/z Relative Intensity (%) Assignment

188 100 [M]⁺ (Molecular Ion)

145 High [M - HNCO]⁺

117 Medium [M - HNCO - CO]⁺

116 Medium [C₇H₆N]⁺

90 Medium [C₆H₄N]⁺

77 High [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 5-Phenyluracil are provided below.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a broadband probe.

Sample Preparation:

Dissolve 5-10 mg of 5-Phenyluracil in approximately 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 0-12 ppm

Number of Scans: 16-32

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 0-180 ppm

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation Delay: 5 seconds
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectra.

Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of solid 5-Phenyluracil powder directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty ATR crystal should be collected prior to

sample analysis.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.
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Identify and label the characteristic absorption bands.

Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a single

quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

Direct Insertion Probe (DIP):

Load a small amount of solid 5-Phenyluracil into a capillary tube.

Insert the probe into the mass spectrometer's ion source.

Gradually heat the probe to volatilize the sample.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 50-500

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the

compound. The fragmentation of 6-(substituted-phenyl)-uracils has been reported to involve

characteristic losses, which can be compared to the observed spectrum of 5-Phenyluracil[1]

[2].

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of 5-Phenyluracil.
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Caption: Workflow for the spectroscopic analysis of 5-Phenyluracil.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of 5-Phenyluracil.
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Caption: Complementary nature of spectroscopic data for 5-Phenyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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